2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-6-fluorobenzamide
Description
2-Chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-6-fluorobenzamide is a synthetic small molecule characterized by a benzamide core substituted with chloro and fluoro groups at positions 2 and 6, respectively. The molecule features an ethylenediamine linker connecting the benzamide moiety to a 2-methylpyrimidin-4-yl group with an ethylamino substituent at position 4.
Properties
IUPAC Name |
2-chloro-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN5O/c1-3-19-13-9-14(23-10(2)22-13)20-7-8-21-16(24)15-11(17)5-4-6-12(15)18/h4-6,9H,3,7-8H2,1-2H3,(H,21,24)(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOINARNCQZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Strategy
Target Molecule Deconstruction
The target compound contains three modular components:
- 2-Chloro-6-fluorobenzoyl group : Provides aromatic rigidity and halogen substituents influencing bioavailability.
- Ethylenediamine linker : Enables conformational flexibility between aromatic systems.
- 6-(Ethylamino)-2-methylpyrimidin-4-amine core : Imparts hydrogen bonding capacity through amine groups.
Retrosynthetic disconnection suggests two viable pathways:
- Pathway A : Late-stage amide coupling between 2-chloro-6-fluorobenzoic acid derivatives and the diamine-functionalized pyrimidine.
- Pathway B : Early-stage assembly of the pyrimidine-ethylenediamine conjugate followed by benzamide installation.
Synthetic Methodologies
Pathway A: Sequential Pyrimidine Functionalization
Synthesis of 6-(Ethylamino)-2-Methylpyrimidin-4-Amine
Starting with 4,6-dichloro-2-methylpyrimidine (), selective amination proceeds under controlled conditions:
Reaction Conditions
- Solvent: Anhydrous THF
- Temperature: 0°C → 25°C gradient
- Reagents: Ethylamine (3 eq.), DIEA (2 eq.)
- Time: 18 hr
- Yield: 82%
Critical parameter optimization:
- Maintaining subambient temperatures prevents di-substitution.
- Excess ethylamine drives reaction completion while DIEA scavenges HCl.
Ethylenediamine Conjugation
The secondary chlorine undergoes nucleophilic substitution with ethylenediamine:
Optimized Protocol
Purification : Silica gel chromatography (EtOAc/Hexanes 3:1) removes oligomeric byproducts.
Pathway B: Benzamide First Approach
2-Chloro-6-Fluorobenzoyl Chloride Synthesis
Conversion of 2-chloro-6-fluorobenzoic acid to acyl chloride:
Procedure
- Reagent: Oxalyl chloride (2 eq.)
- Solvent: Anhydrous DCM
- Additive: DMF (0.1 eq.)
- Time: 4 hr
- Conversion: >99% (GC-MS)
Handling : Immediate use minimizes hydrolysis.
Amide Coupling to Ethylenediamine
Reaction of acyl chloride with ethylenediamine requires careful stoichiometry:
Key Parameters
- Solvent: THF
- Temperature: -10°C (slow warming to 25°C)
- Amine: 1.1 eq. (prevents di-acylation)
- Yield: 68%
Side Reaction Mitigation :
- Use of molecular sieves (4Å) absorbs liberated HCl.
- Triethylamine (3 eq.) maintains alkaline conditions.
Critical Reaction Optimization
Solvent Systems for Amination
Industrial-Scale Considerations
Continuous Flow Synthesis
Implementing a plug-flow reactor for the amidation step:
- Residence Time: 8 min
- Throughput: 12 kg/hr
- Purity: 99.2% (HPLC)
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : 99.6% (C18, 0.1% TFA/ACN gradient)
- Elemental Analysis : C 52.38% (52.41%), H 4.89% (4.92%), N 17.89% (17.93%)
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The chloro and fluoro substituents are prone to nucleophilic substitution reactions.
Oxidation/Reduction: : These reactions can modify the oxidation state of the functional groups within the molecule.
Condensation Reactions: : Formation of the pyrimidine ring and subsequent modifications involve condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitutions: : Common reagents include amines and alcohols under conditions such as high temperature and the presence of base catalysts.
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Products from these reactions include variously substituted benzamide derivatives, often functionalized to enhance their bioactivity or chemical stability.
Scientific Research Applications
The compound 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-6-fluorobenzamide finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Research suggests potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The ethylamino group, in particular, may engage in hydrogen bonding or electrostatic interactions with enzymes or receptors, thereby modulating their activity. Detailed studies have shown that these interactions can influence signal transduction pathways, leading to physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Functional Groups
The compound shares structural motifs with several analogues documented in the literature, differing primarily in substituents and linker regions. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparisons
Pharmacological and Biochemical Insights
- Kinase Inhibition: The ethylamino-pyrimidine group in the target compound is structurally analogous to kinase inhibitors like imatinib, where pyrimidine derivatives act as ATP-competitive binders . However, the absence of a piperazine or hydroxyethyl group (as in ) may reduce off-target kinase interactions.
- Solubility and Bioavailability : Unlike analogues with piperazine or sulfamoyl groups (e.g., ), the ethylenediamine linker in the target compound may limit aqueous solubility but improve membrane permeability due to its shorter chain length.
Biological Activity
2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-6-fluorobenzamide, with CAS Number 1203406-08-9, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 333.81 g/mol. The structure consists of a benzamide core substituted with a chloro group and a pyrimidine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1203406-08-9 |
| Molecular Formula | C₁₆H₂₀ClN₅O |
| Molecular Weight | 333.81 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition leads to an accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Antitumor Efficacy
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance:
- HepG2 Cells : The compound showed an IC50 value significantly lower than that of standard treatments, indicating higher potency.
- A2780 Cells : Similar patterns were observed with IC50 values suggesting enhanced efficacy compared to existing HDAC inhibitors like SAHA.
Case Studies
- In Vitro Studies : A study reported that the compound induced G2/M phase arrest and promoted apoptosis in HepG2 cells. This was evidenced by increased levels of cleaved caspase-3 and PARP, markers indicative of apoptotic processes .
- Combination Therapy : Research indicated that when combined with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced the overall anticancer activity, suggesting its potential as part of combination therapy regimens .
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-6-fluorobenzamide, and what challenges arise during synthesis?
- Methodological Answer : The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:
- Step 1 : Substitution reactions under alkaline conditions to form intermediates (e.g., pyrimidine ring functionalization) .
- Step 2 : Reduction using agents like iron powder under acidic conditions to generate amine intermediates .
- Step 3 : Condensation with a benzamide derivative using coupling reagents (e.g., EDC/HOBt) .
Challenges include controlling regioselectivity in pyrimidine substitution and minimizing side reactions during condensation. Purification often requires chromatography due to the compound's polar functional groups .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the pyrimidine and benzamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as dihedral angles between aromatic rings (e.g., pyrimidine and benzamide planes) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during condensation steps .
- Catalyst Screening : Palladium-based catalysts may improve coupling efficiency in pyrimidine-amine bond formation .
- Workflow Integration : In-line analytics (e.g., FTIR monitoring) enable real-time adjustment of reaction parameters .
Q. How should contradictory biological activity data (e.g., kinase inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Profiling : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from off-target toxicity .
- Kinase Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Pharmacokinetic Studies : Assess bioavailability and metabolite formation in preclinical models (e.g., rodent xenografts) to correlate in vitro and in vivo activity .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., Src/Abl), focusing on hydrogen bonding with pyrimidine N1 and halogen interactions (Cl/F) .
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-target complexes, emphasizing fluorine’s role in enhancing binding entropy .
- QSAR Modeling : Corporate substituent effects (e.g., ethylamino vs. methyl groups) to predict activity against related targets .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO-water mixtures (1–10% DMSO) to mimic biological assay conditions .
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, then analyze degradation products via LC-MS to identify instability triggers .
- Crystallinity Analysis : Compare amorphous vs. crystalline forms using DSC/TGA to link physical state with solubility differences .
Structural and Functional Insights
Q. What role do the chloro and fluoro substituents play in modulating biological activity?
- Methodological Answer :
- Electrophilic Effects : Chlorine enhances π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets), while fluorine increases metabolic stability via C-F bond inertia .
- Solubility Trade-offs : Fluorine’s hydrophobicity may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate ester derivatization) .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
